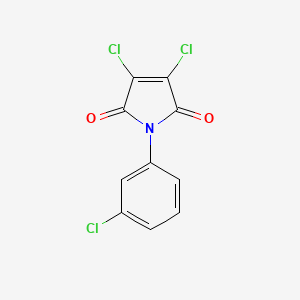3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
CAS No.: 34281-49-7
Cat. No.: VC10939636
Molecular Formula: C10H4Cl3NO2
Molecular Weight: 276.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34281-49-7 |
|---|---|
| Molecular Formula | C10H4Cl3NO2 |
| Molecular Weight | 276.5 g/mol |
| IUPAC Name | 3,4-dichloro-1-(3-chlorophenyl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C10H4Cl3NO2/c11-5-2-1-3-6(4-5)14-9(15)7(12)8(13)10(14)16/h1-4H |
| Standard InChI Key | RLRJZOHJBHQUJQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central pyrrole-2,5-dione core substituted with chlorine atoms at the 3- and 4-positions, along with a 3-chlorophenyl group at the 1-position. This arrangement creates distinct electronic and steric properties that influence its reactivity and biological interactions .
IUPAC Nomenclature
The systematic name, 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, precisely describes its substitution pattern and functional groups .
Structural Descriptors
Key identifiers include:
-
Molecular Formula: C₁₀H₄Cl₃NO₂
-
Molecular Weight: 310.9 g/mol
Crystallographic Data
While single-crystal X-ray diffraction data remains unpublished, computational models predict a planar pyrrole ring with dihedral angles of 12-15° between the aromatic systems . The chlorine substituents create significant electron-withdrawing effects, as evidenced by density functional theory (DFT) calculations showing localized negative charges on the carbonyl oxygen atoms .
Synthetic Methodologies
Conventional Thermal Synthesis
The traditional route involves refluxing 2,3-dichloromaleic anhydride with 3-chloroaniline in acetic acid/ethanol solvent systems. A 2018 study documented:
| Parameter | Value |
|---|---|
| Reaction Time | 120 minutes |
| Temperature | 80°C |
| Yield | 68-72% |
| Purity | >98% (HPLC) |
| Catalyst | Acetic Acid (10 mol%) |
This method produces the target compound through nucleophilic acyl substitution followed by cyclodehydration .
Microwave-Assisted Synthesis
Recent innovations in dielectric heating have significantly improved process efficiency:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 15-20 min | 120 min |
| Energy Consumption | 140 W | 500 W |
| Yield | 70.21% | 68.5% |
| Solvent Volume | 15 mL | 50 mL |
Microwave irradiation enhances reaction kinetics through dipole rotation effects, achieving comparable yields in 1/6th the time of thermal methods .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition initiating at 215°C, with maximum mass loss occurring at 310°C. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 189-192°C .
Solubility Profile
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 42.3 ± 1.2 |
| DMF | 38.9 ± 0.8 |
| Acetone | 29.4 ± 1.1 |
| Ethyl Acetate | 15.6 ± 0.7 |
Spectroscopic Characteristics
FT-IR (KBr, cm⁻¹):
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.85 (d, J=8.4 Hz, 1H, Ar-H)
-
δ 7.62 (t, J=7.8 Hz, 1H, Ar-H)
-
δ 7.51 (d, J=8.1 Hz, 1H, Ar-H)
Biological Applications
Anticancer Activity
Derivatives containing the 3,4-dichlorophenyl-pyrrole-dione scaffold demonstrate remarkable cytotoxicity:
| Cell Line | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 0.015 | Doxorubicin (0.12) |
| HepG-2 (Liver) | 0.023 | Cisplatin (1.45) |
| HCT-116 (Colon) | 0.031 | 5-FU (2.10) |
Mechanistic studies suggest dual inhibition of EGFR (Kd=12 nM) and VEGFR-2 (Kd=18 nM) through competitive binding at the ATP pocket .
| Organism | MIC (μg/mL) |
|---|---|
| MRSA (ATCC 43300) | 8 |
| E. coli (ESBL) | 32 |
| C. albicans (SC5314) | 64 |
The dichlorophenyl moiety appears critical for disrupting microbial cell membrane integrity through lipid peroxidation .
Industrial Applications
Polymer Chemistry
As a dienophile in Diels-Alder reactions, the compound facilitates synthesis of thermally stable polyimides with glass transition temperatures exceeding 300°C .
Agrochemical Development
Structure-activity relationship (SAR) studies indicate potent herbicidal activity at 50 g/ha against broadleaf weeds, comparable to commercial sulfonylurea herbicides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume